

enzymatic pathways involved in 8-Nitro-cGMP metabolism

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Compound of Interest

Compound Name: 8-Nitro-cGMP

Cat. No.: B605025

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An In-depth Technical Guide to the Enzymatic Pathways of **8-Nitro-cGMP** Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-nitroguanosine 3',5'-cyclic monophosphate (**8-nitro-cGMP**) is a critical signaling molecule formed downstream of nitric oxide (NO) and reactive oxygen species (ROS). Unlike its canonical counterpart cGMP, **8-nitro-cGMP** functions primarily as an electrophilic second messenger, mediating redox signals through a unique post-translational modification known as protein S-guanylation. Its synthesis and degradation are tightly regulated by a distinct set of enzymatic and chemical reactions that differ significantly from classical cGMP metabolism. This document provides a comprehensive overview of the enzymatic pathways governing **8-nitro-cGMP** metabolism, details key experimental methodologies for its study, and presents quantitative data and signaling pathway diagrams to facilitate further research and drug development efforts.

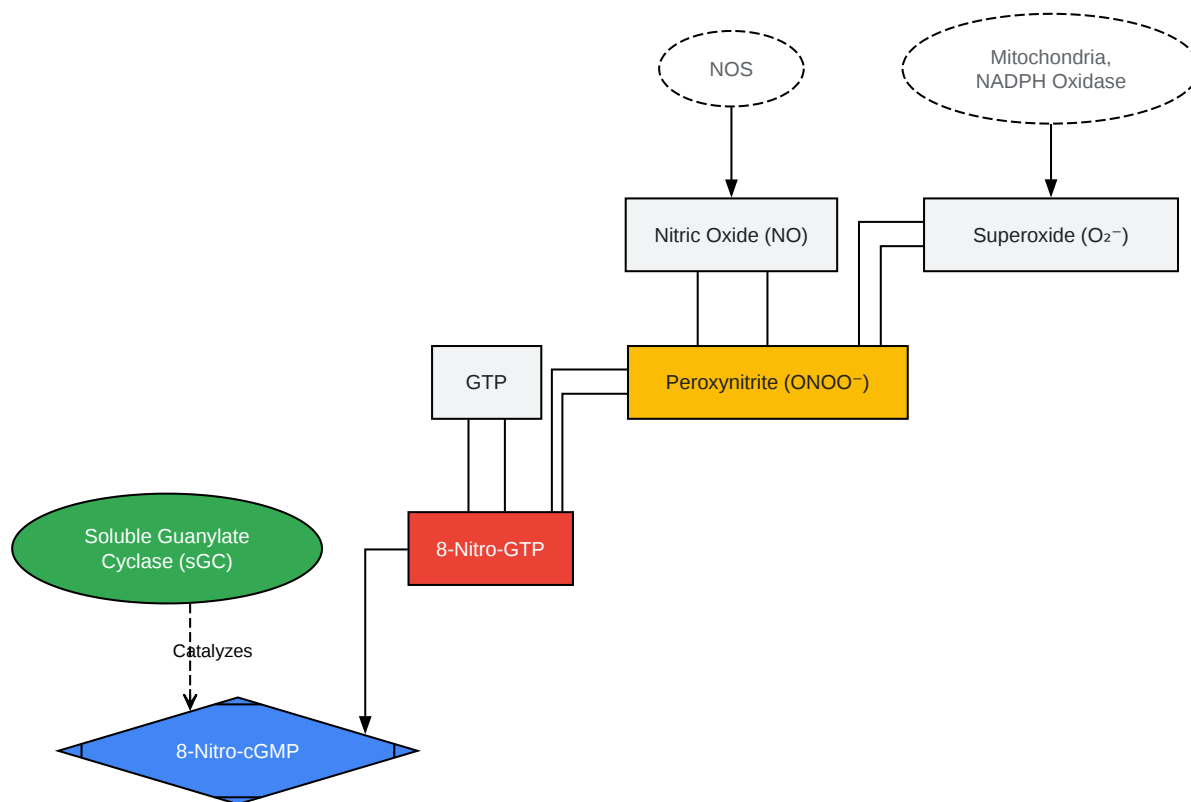
Core Enzymatic Pathways of 8-Nitro-cGMP Metabolism

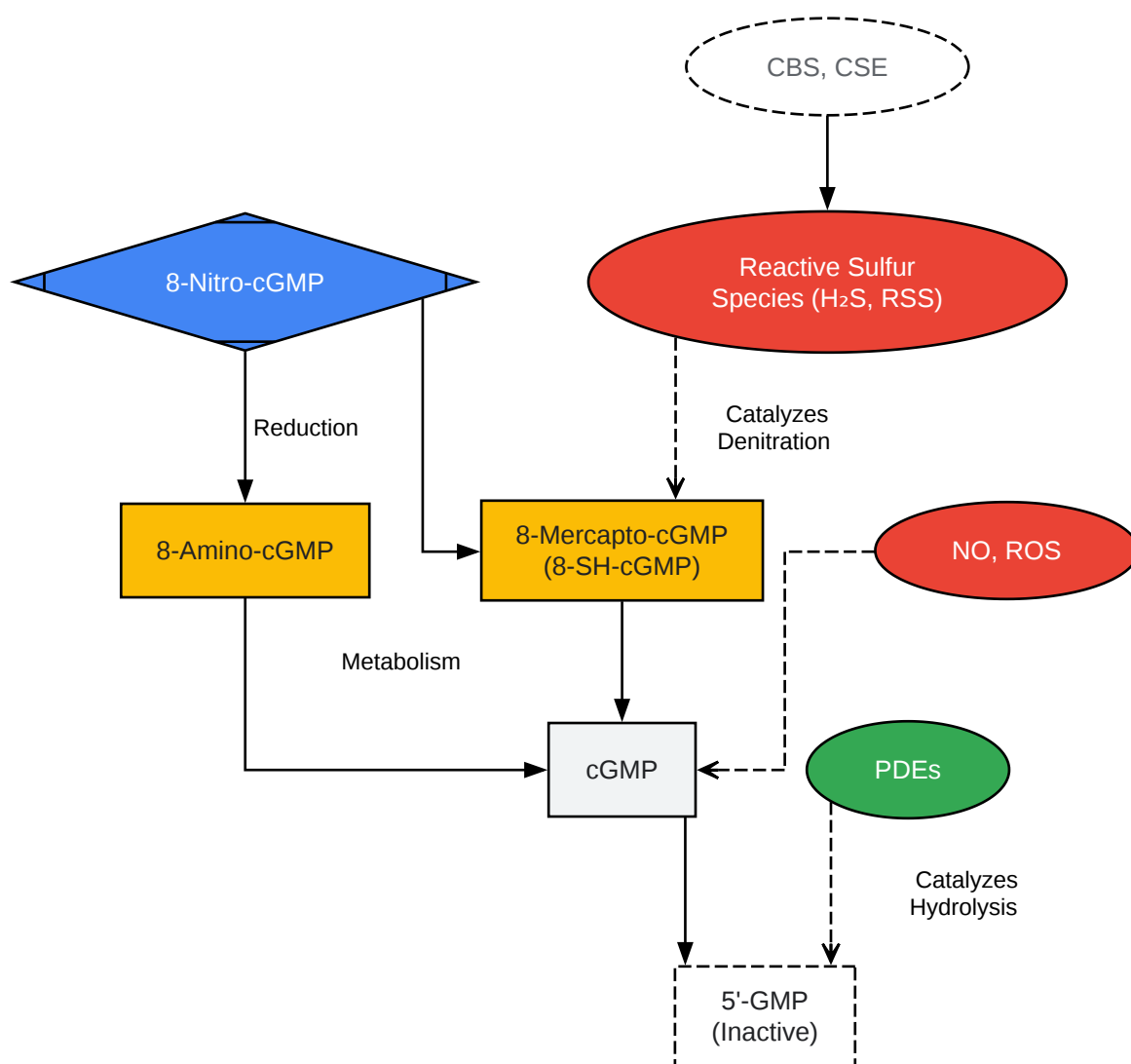
The metabolism of **8-nitro-cGMP** involves its formation from precursors under conditions of nitro-oxidative stress and its subsequent degradation or utilization in signaling through covalent protein modification.

Synthesis of 8-Nitro-cGMP

The formation of **8-nitro-cGMP** is not a result of the direct nitration of cGMP. Instead, it is a multi-step process involving the nitration of a precursor nucleotide followed by enzymatic cyclization.^[1]

- **Generation of Reactive Species:** The pathway is initiated by the simultaneous production of nitric oxide (NO) and superoxide anions (O_2^-). NO is typically generated by nitric oxide synthases (NOS), while O_2^- can originate from mitochondrial respiration or enzymes like NADPH oxidase.^{[2][3]}
- **Formation of Peroxynitrite:** NO and O_2^- rapidly react to form peroxynitrite ($ONOO^-$), a potent nitrating agent.^{[2][3]}
- **Nitration of GTP:** Peroxynitrite nitrates guanosine 5'-triphosphate (GTP) at the C8 position of the guanine base, forming 8-nitro-GTP.^{[1][4]} Quantitative analysis has shown that GTP is the most susceptible guanine nucleotide to peroxynitrite-mediated nitration.^[1]
- **Cyclization by Soluble Guanylate Cyclase (sGC):** 8-nitro-GTP serves as an effective substrate for soluble guanylate cyclase (sGC).^{[4][5]} sGC catalyzes the cyclization of 8-nitro-GTP to form **8-nitro-cGMP**.^{[1][4]} The inhibition of sGC with agents like NS 2028 has been shown to nullify the production of **8-nitro-cGMP** in cells, confirming the crucial role of this enzyme.^{[4][5]}





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